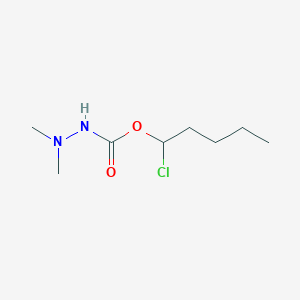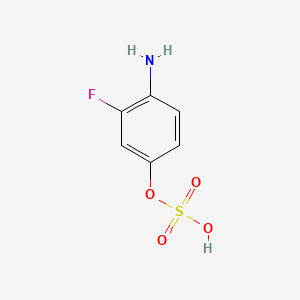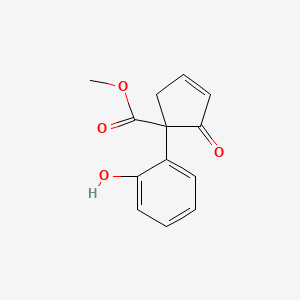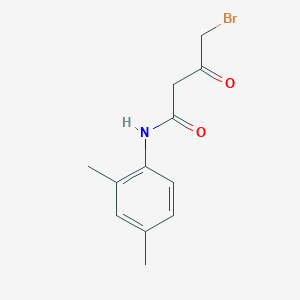
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring substituted with an iodine atom and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide typically involves multiple steps. One common approach is to start with the iodination of 1-naphthalenesulfonamide, followed by the introduction of the 12-aminododecyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Wirkmechanismus
The mechanism of action of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atom and the naphthalene ring may also contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(12-Aminododecyl)-4-amino-1,8-naphthalimide: Another naphthalene derivative with similar applications in fluorescence and biological research.
N-(12-Aminododecyl)-1-deoxynojirimycin: Known for its use as a glycosidase inhibitor in biochemical research.
Uniqueness
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is unique due to the combination of its iodine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in fields requiring specific functional group interactions.
Eigenschaften
| 103771-19-3 | |
Molekularformel |
C22H33IN2O2S |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
N-(12-aminododecyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H33IN2O2S/c23-21-15-11-14-20-19(21)13-12-16-22(20)28(26,27)25-18-10-8-6-4-2-1-3-5-7-9-17-24/h11-16,25H,1-10,17-18,24H2 |
InChI-Schlüssel |
BVLVDZULRCRDOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
